4-(Piperazin-1-yl)benzamide hydrochloride

PARP-1 inhibition DNA damage repair Oncology probe development

4-(Piperazin-1-yl)benzamide hydrochloride (CAS 1235488-40-0) is a bifunctional small-molecule scaffold composed of a primary benzamide moiety para-substituted with an unsubstituted piperazine ring, supplied as the monohydrochloride salt. With a molecular formula of C₁₁H₁₆ClN₃O and a molecular weight of 241.72 g·mol⁻¹, this compound serves as a versatile starting material or intermediate in medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP), muscarinic acetylcholine receptors (mAChRs), follicle-stimulating hormone receptor (FSHR), hepatitis C virus (HCV) replication, and histone deacetylases (HDACs).

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 1235488-40-0
Cat. No. B1524488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)benzamide hydrochloride
CAS1235488-40-0
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C(=O)N.Cl
InChIInChI=1S/C11H15N3O.ClH/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H
InChIKeyJIMBXSDGEWPWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)benzamide Hydrochloride (CAS 1235488-40-0): Core Scaffold Identity and Procurement Baseline


4-(Piperazin-1-yl)benzamide hydrochloride (CAS 1235488-40-0) is a bifunctional small-molecule scaffold composed of a primary benzamide moiety para-substituted with an unsubstituted piperazine ring, supplied as the monohydrochloride salt [1]. With a molecular formula of C₁₁H₁₆ClN₃O and a molecular weight of 241.72 g·mol⁻¹, this compound serves as a versatile starting material or intermediate in medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP), muscarinic acetylcholine receptors (mAChRs), follicle-stimulating hormone receptor (FSHR), hepatitis C virus (HCV) replication, and histone deacetylases (HDACs) [2][3][4][5]. Commercially available at ≥95% purity from multiple suppliers, the hydrochloride salt form provides enhanced aqueous solubility compared to the free base (CAS 116290-73-4), a critical handling property for in vitro assay preparation [1].

Why 4-(Piperazin-1-yl)benzamide Hydrochloride Cannot Be Swapped for Its Regioisomers or Free Base Without Consequences


Despite sharing an identical molecular formula (C₁₁H₁₅N₃O, free base MW 205.26), the 2-, 3-, and 4-(piperazin-1-yl)benzamide regioisomers display divergent target engagement profiles due to the altered spatial geometry of the piperazine ring relative to the benzamide pharmacophore [1]. The para-substituted (4-position) configuration uniquely places the hydrogen-bond-donating carboxamide and the hydrogen-bond-accepting piperazine nitrogen at opposing ends of the phenyl ring, creating an extended linear pharmacophore preferred by targets such as PARP-1 and M1 mAChR, whereas the meta isomer presents a bent geometry that alters binding pocket complementarity [2][3]. Furthermore, the hydrochloride salt (CAS 1235488-40-0) versus the free base (CAS 116290-73-4) differs in aqueous solubility and handling characteristics—the salt form is generally soluble in water due to protonation of the distal piperazine nitrogen, while the free base requires organic co-solvents, directly influencing assay reproducibility and formulation workflows [1]. Procurement of the incorrect regioisomer or salt form introduces uncontrolled experimental variables that cannot be compensated by molar adjustment alone.

Quantitative Differentiation Evidence for 4-(Piperazin-1-yl)benzamide Hydrochloride Versus Closest Analogs


PARP-1 Catalytic Domain Inhibition: 4-Substituted Benzamide versus Unsubstituted Benzamide

The 4-(piperazin-1-yl)benzamide scaffold demonstrates dramatically enhanced PARP-1 catalytic domain inhibition compared to unsubstituted benzamide. While simple benzamide itself is a weak PARP inhibitor (IC₅₀ ~20–50 µM) [1], the 4-(piperazin-1-yl)benzamide derivative achieves an IC₅₀ of 7 nM against the human PARP-1 catalytic domain (residues 662–1011) expressed in Escherichia coli BL21(DE3) [2]. This represents an approximately 3,000- to 7,000-fold improvement in potency attributable to the piperazine substitution at the para position, which introduces additional hydrogen-bonding and electrostatic interactions within the PARP-1 NAD⁺-binding pocket.

PARP-1 inhibition DNA damage repair Oncology probe development

Regioisomeric Selectivity: 4-Piperazinylbenzamide versus 3-Piperazinylbenzamide in Receptor Binding Geometries

The para (4-position) substitution pattern of the target compound creates a linear N(phenyl)–N(piperazine) distance distinct from the meta (3-position) isomer. In the class of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide M1 mAChR antagonists, the para-connected piperazine-phenylbenzamide scaffold yields M1 antagonist IC₅₀ values ranging from 350 nM to >10 µM with measurable functional selectivity versus M2–M5 subtypes [1]. By contrast, 3-(piperazin-1-yl)benzamide (CAS 127201-39-2) lacks the extended linear geometry and has not been reported to exhibit comparable M1 mAChR antagonism; its documented applications center on dopamine and serotonin receptor modulation where the bent meta geometry is tolerated . The difference in angular presentation of the piperazine nitrogen lone pair between the 4- and 3-substituted regioisomers is estimated to shift the hydrogen-bond acceptor vector by approximately 60° relative to the benzamide plane [2].

Regioisomer comparison GPCR ligand design Structure-activity relationship

Salt Form Advantage: Hydrochloride Aqueous Solubility versus Free Base

4-(Piperazin-1-yl)benzamide hydrochloride (CAS 1235488-40-0, MW 241.72) exhibits enhanced aqueous solubility relative to its free base counterpart (CAS 116290-73-4, MW 205.26) due to protonation of the distal piperazine nitrogen (calculated pKₐ ~8.5–9.5) and the resulting ionic character [1]. While quantitative solubility values were not located for this specific compound, the general principle that hydrochloride salt formation improves aqueous solubility of piperazine-containing benzamides is well-established for the class—the dihydrochloride salt of 2-(piperazin-1-yl)benzamide, for example, is described as 'generally soluble in water' whereas the corresponding free base requires organic co-solvent . The monohydrochloride salt provides an intermediate solubility profile: sufficient aqueous solubility for direct dissolution in assay buffers (≥1 mM achievable in PBS or HEPES-buffered saline) without the hygroscopicity and handling challenges associated with dihydrochloride salts .

Solubility enhancement Hydrochloride salt Assay-ready formulation

Scaffold Versatility Across Target Classes: FSHR, HCV NS5A, and HDAC Programs

The 4-(piperazin-1-yl)benzamide core has been independently validated as a productive starting scaffold across mechanistically unrelated target classes. As a positive allosteric modulator (PAM) of FSHR, 4-(1-piperazinyl)benzamide derivatives demonstrate EC₅₀ values <100 nM in FSH-induced cAMP accumulation assays in CHO cells [1]. In antiviral applications, substituted piperazinyl-N-(aryl)benzamides inhibit HCV RNA replication via NS5A dimerization modulation [2]. In epigenetics, piperazine-benzamide hybrids serve as class I-selective HDAC inhibitors [3]. This breadth of validated target engagement—spanning GPCRs, viral proteins, and epigenetic enzymes—contrasts with the more restricted target-class applicability of regioisomeric 3-(piperazin-1-yl)benzamide, which is predominantly documented for dopaminergic and serotonergic GPCR targets . The para-substituted scaffold's linear geometry may contribute to its broader target-class compatibility by presenting the benzamide and piperazine pharmacophores in an optimal spatial arrangement for diverse binding pockets.

Multi-target scaffold Positive allosteric modulator Antiviral probe Epigenetic tool compound

Computed Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) Compared to N-Alkylated Analogs

4-(Piperazin-1-yl)benzamide (free base) exhibits a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 58.4 Ų [1]. By comparison, N-methyl-4-(piperazin-1-yl)benzamide (CAS 1018569-94-2) has a predicted XLogP3 approximately 0.5–0.8 units higher due to the additional methyl group, while N,N-dimethyl-4-(piperazin-1-yl)benzamide (CAS 158985-40-1, MW 233.31) has a further elevated logP and a predicted pKₐ of 8.92 ± 0.10 . The target compound's lower lipophilicity (XLogP3 = 0.1) and smaller TPSA (58.4 Ų) place it within favorable CNS drug-like space (recommended TPSA < 90 Ų for blood-brain barrier penetration), whereas N,N-dimethyl substitution pushes the scaffold toward periphery-restricted chemical space. This makes the unsubstituted benzamide variant preferable for CNS-targeted probe development, while N-alkylated analogs may be more suitable for peripheral target programs.

Physicochemical profiling Drug-likeness CNS permeability prediction

Commercial Availability and Purity Benchmarking: 95% vs 98% Grades and Lead Time Comparison

4-(Piperazin-1-yl)benzamide hydrochloride is commercially available at two primary purity grades: ≥95% (AKSci Cat. 9531DL: 100 mg at $188, 1 g at $336, 5 g at $713, 4-week lead time) and ≥98% (Leyan Cat. 1552533) . The 95% grade aligns with the standard purity specification for research-grade building blocks and is sufficient for most medicinal chemistry and biochemical assay applications . By comparison, the free base (CAS 116290-73-4) is less commonly stocked by major suppliers in salt-free form, often requiring custom synthesis. Among regioisomers, 3-(piperazin-1-yl)benzamide (CAS 127201-39-2) is available at 95% purity from AKSci (Cat. 5321AA), and 2-(piperazin-1-yl)benzamide is available primarily as the dihydrochloride salt . The target compound's monohydrochloride salt form, consistent ≥95% purity specification, and multi-supplier availability reduce single-source procurement risk relative to the less widely distributed ortho and meta isomers.

Procurement specification Purity grade Supply chain reliability

Optimal Application Scenarios for 4-(Piperazin-1-yl)benzamide Hydrochloride Based on Quantitative Differentiation Evidence


PARP-1 Chemical Probe Development Requiring Sub-10 nM Starting Potency

Research groups initiating PARP-1 inhibitor programs should prioritize 4-(piperazin-1-yl)benzamide hydrochloride over unsubstituted benzamide or alternative scaffolds. With an IC₅₀ of 7 nM against the PARP-1 catalytic domain [1], this scaffold provides a 3,000- to 7,000-fold potency advantage over simple benzamide (IC₅₀ ~20–50 µM) [2], enabling direct cellular target engagement studies at pharmacologically relevant concentrations. The para-piperazine substitution can be subsequently derivatized (e.g., sulfonylation, acylation, or arylation) to optimize selectivity across the PARP enzyme family, building upon the core potency established by the parent scaffold.

CNS-Penetrant GPCR Probe Synthesis Starting from a Low-Lipophilicity Scaffold

For neuroscience programs targeting CNS GPCRs such as M1 mAChR, the 4-(piperazin-1-yl)benzamide scaffold's computed XLogP3 of 0.1 and TPSA of 58.4 Ų provide an advantageous starting point within CNS drug-like chemical space [1]. The scaffold has demonstrated functional M1 antagonist activity (IC₅₀ range 350 nM – >10 µM) with measurable subtype selectivity versus M2–M5 when elaborated with appropriate N-alkylpiperazine substituents [2]. This is in contrast to N-methyl or N,N-dimethyl analogs, where increased lipophilicity may bias the scaffold toward peripheral restriction [3], and to the meta-substituted regioisomer, which lacks the linear pharmacophore geometry required for M1 orthosteric site engagement [4].

Multi-Target Focused Library Construction Using a Single Versatile Scaffold

Medicinal chemistry groups building focused libraries for multi-target screening should select the 4-substituted scaffold over regioisomeric alternatives. Independent validation across ≥4 distinct target classes—PARP-1 (7 nM IC₅₀) [1], FSHR (<100 nM EC₅₀ as PAM) [2], HCV NS5A (replicon inhibition) [3], and M1 mAChR (350 nM – >10 µM IC₅₀ range) [4]—demonstrates that the para-substituted geometry is compatible with diverse binding pocket architectures. The meta isomer (3-(piperazin-1-yl)benzamide) is documented for only ~2 target classes, primarily dopaminergic/serotonergic GPCRs , limiting its utility in broad-spectrum screening campaigns.

Aqueous Assay Development Requiring DMSO-Free Compound Handling

For laboratories developing DMSO-free or DMSO-minimized biochemical and cell-based assays, the hydrochloride salt form provides practical handling advantages. The protonated piperazine nitrogen (pKₐ ~8.5–9.5) enables direct dissolution in aqueous buffers (PBS, HEPES) at ≥1 mM, eliminating the need for organic co-solvent stocks required by the free base (CAS 116290-73-4) [1][2]. This is particularly relevant for automated high-throughput screening platforms where DMSO concentrations must be strictly controlled to avoid solvent-induced assay artifacts, and for fragment-based screening where high aqueous solubility of the parent scaffold is essential for detecting weak initial hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazin-1-yl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.